![molecular formula C10H11BrN4 B3046654 N-benzyl-3-bromo-1-methyl-1H-1,2,4-triazol-5-amine CAS No. 1262197-46-5](/img/structure/B3046654.png)
N-benzyl-3-bromo-1-methyl-1H-1,2,4-triazol-5-amine
Overview
Description
N-benzyl-3-bromo-1-methyl-1H-1,2,4-triazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a triazole derivative that possesses unique properties, making it an attractive candidate for research in various areas, including medicinal chemistry, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of N-benzyl-3-bromo-1-methyl-1H-1,2,4-triazol-5-amine is not fully understood. However, it is believed to exert its antimicrobial and antifungal activities by inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell membrane. It is also thought to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including Candida albicans, Escherichia coli, and Staphylococcus aureus. Additionally, this compound has also been found to induce apoptosis in cancer cells, leading to their death.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-benzyl-3-bromo-1-methyl-1H-1,2,4-triazol-5-amine is its potent antimicrobial and antifungal activities, which make it an attractive candidate for the development of new antimicrobial agents. Additionally, its potential anticancer properties make it a promising candidate for cancer research. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on N-benzyl-3-bromo-1-methyl-1H-1,2,4-triazol-5-amine. One potential direction is the development of new antimicrobial agents based on this compound. Additionally, further research is needed to elucidate the mechanism of action of this compound and its potential applications in cancer research. Furthermore, the development of new synthetic methods for this compound may also be an area of future research.
Scientific Research Applications
N-benzyl-3-bromo-1-methyl-1H-1,2,4-triazol-5-amine has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent antimicrobial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents. Additionally, this compound has also been investigated for its potential anticancer properties, as it has been found to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
N-benzyl-5-bromo-2-methyl-1,2,4-triazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4/c1-15-10(13-9(11)14-15)12-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUMXDJSTYPVJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)Br)NCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301191964 | |
Record name | 3-Bromo-1-methyl-N-(phenylmethyl)-1H-1,2,4-triazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301191964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1262197-46-5 | |
Record name | 3-Bromo-1-methyl-N-(phenylmethyl)-1H-1,2,4-triazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1262197-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-1-methyl-N-(phenylmethyl)-1H-1,2,4-triazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301191964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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